3'-Deoxy-3'-fluoro-5-fluorouridine

Description

BenchChem offers high-quality 3'-Deoxy-3'-fluoro-5-fluorouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Deoxy-3'-fluoro-5-fluorouridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

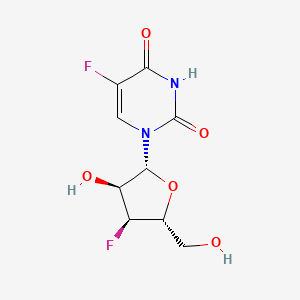

5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXRADCYCFGMRR-UAKXSSHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307305 |

Source

|

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-56-1 |

Source

|

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112668-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3'-Deoxy-3'-fluoro-5-fluorouridine" chemical structure and properties

Chemical Identity & Therapeutic Architecture

Executive Summary

3'-Deoxy-3'-fluoro-5-fluorouridine (CAS: 112668-56-1) is a dual-modified pyrimidine nucleoside analogue designed to exploit two distinct cytotoxic mechanisms: metabolic block of thymidylate synthase (via the 5-fluoro base) and obligate RNA chain termination (via the 3'-fluoro sugar modification).[1] Unlike 2'-deoxy analogs (such as floxuridine), this molecule retains the 2'-hydroxyl group, structurally mimicking ribose.[1] This structural nuance directs its primary metabolism toward the RNA biosynthetic pathway, where the high electronegativity of the 3'-fluorine atom enforces a C3'-endo ("North") sugar pucker, optimizing its affinity for RNA polymerases while preventing chain elongation.

Chemical Structure & Physicochemical Properties[2][3]

Molecular Architecture

The molecule consists of a 5-fluorouracil base glycosylated at the N1 position with a 3-deoxy-3-fluoro-D-ribofuranose moiety.[1]

-

Base Modification: The C5-hydrogen is replaced by fluorine.[1][2] This substitution mimics the van der Waals radius of hydrogen (1.47 Å vs 1.20 Å) but drastically alters the pKa (lowering it from ~9.4 to ~8.0), facilitating ionization and altering hydrogen bonding during base pairing.

-

Sugar Modification: The C3'-hydroxyl is replaced by fluorine.[1] This eliminates the nucleophile required for phosphodiester bond formation with the next incoming nucleotide triphosphate, rendering the molecule a chain terminator.

Conformational Analysis (The "Gauche" Effect)

The 3'-fluorine substituent exerts a profound stereoelectronic effect on the furanose ring. Due to the gauche effect (preference for the C-F bond to be gauche to the ring oxygen O4'), the sugar adopts a C3'-endo (North) conformation. This contrasts with DNA (typically C2'-endo/South) but mimics the A-form helix of RNA. This pre-organized conformation enhances the binding affinity of the triphosphate metabolite for RNA polymerases.

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

| CAS Number | 112668-56-1 |

| Molecular Formula | C₉H₁₀F₂N₂O₅ |

| Molecular Weight | 264.18 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in Water |

| pKa | ~7.8 - 8.1 (Uracil N3-H) |

| Sugar Pucker | Predominantly C3'-endo (North) |

| H-Bond Donors/Acceptors | 2 Donors / 6 Acceptors |

Synthetic Methodology

Retrosynthetic Strategy

Direct fluorination of nucleosides at the 3'-position is synthetically challenging due to the need for inversion of configuration (requiring a xylo-configured precursor to achieve the ribo-fluoride).[1] A more robust industrial approach involves Vorbrüggen glycosylation , coupling a pre-fluorinated sugar donor with a silylated base.

Representative Synthesis Protocol

Note: This protocol synthesizes the nucleoside from a fluorinated sugar intermediate.

Phase 1: Preparation of the Base

-

Silylation: Suspend 5-Fluorouracil (1.0 eq) in dry acetonitrile (MeCN). Add Hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of Ammonium Sulfate.

-

Reflux: Heat to reflux under Argon for 4-6 hours until the solution becomes clear (indicating formation of bis-TMS-5-fluorouracil).

-

Concentration: Evaporate volatiles in vacuo to obtain the silylated base as a moisture-sensitive oil. Use immediately.

Phase 2: Vorbrüggen Coupling

-

Dissolution: Dissolve 1-O-Acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (Sugar Donor, 1.0 eq) in dry MeCN. Add the silylated base (1.2 eq).

-

Activation: Cool to 0°C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise.

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Quench: Quench with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM).

-

Purification: Dry organic layer (MgSO₄), concentrate, and purify via silica gel flash chromatography to yield the protected nucleoside.

Phase 3: Deprotection

-

Ammonolysis: Dissolve the protected intermediate in Methanolic Ammonia (7N NH₃ in MeOH).

-

Stir: Seal and stir at room temperature for 24 hours to remove benzoyl groups.

-

Isolation: Evaporate solvent. Crystallize the crude product from Ethanol/Water to yield pure 3'-Deoxy-3'-fluoro-5-fluorouridine .[1]

Figure 1: Convergent synthesis via Vorbrüggen glycosylation to ensure stereochemical integrity.

Mechanism of Action & Pharmacology[5]

Dual-Pathway Cytotoxicity

Upon cellular entry (likely via hENT1/hCNT transporters), the molecule acts as a prodrug requiring intracellular phosphorylation.

-

Metabolic Activation:

-

Pathway A: RNA Chain Termination (Primary)

-

Pathway B: Thymidylate Synthase Inhibition (Secondary)

-

Catabolism of the nucleoside (via Uridine Phosphorylase) releases the free base 5-Fluorouracil .

-

5-FU is salvaged to FdUMP, which forms a ternary complex with Thymidylate Synthase (TS) and 5,10-methylene-THF.[1]

-

Result: Depletion of dTTP pools ("Thymineless death") and inhibition of DNA replication.

-

Figure 2: Bifurcated mechanism of action targeting both RNA transcription and DNA precursor synthesis.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: Determine the IC₅₀ of 3'-Deoxy-3'-fluoro-5-fluorouridine in tumor cell lines (e.g., HCT116, CCRF-CEM).

Reagents:

-

Test Compound: 3'-Deoxy-3'-fluoro-5-fluorouridine (dissolved in 100% DMSO to 10 mM stock).

-

Control: 5-Fluorouracil (standard) and Vehicle (DMSO).

-

Assay Reagent: CellTiter-Glo® (ATP luminescence) or MTT.

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Prepare serial dilutions of the test compound in culture medium (Range: 100 µM to 0.001 µM). Final DMSO concentration must be <0.5%.

-

Incubation: Treat cells for 72 hours at 37°C / 5% CO₂.

-

Readout:

-

MTT: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

-

ATP: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

-

-

Analysis: Normalize data to Vehicle control (100% viability). Fit dose-response curves using non-linear regression (4-parameter logistic model) to calculate IC₅₀.[1]

References

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[3] Current Pharmaceutical Design, 18(23), 3373-3388.[3] Link

-

MedChemExpress. 3'-Deoxy-3'-fluoro-5-fluorouridine Product Datasheet & Properties. Link

-

ChemicalBook. 3'-Deoxy-3'-fluoro-5-fluorouridine (CAS 112668-56-1) Physical Properties. Link

-

PubChem. 3'-Deoxy-3'-fluorouridine (Structural Analog Reference). National Library of Medicine.[4] Link

-

Herdewijn, P. (Ed.).[5] (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.[1] (General reference for Vorbrüggen synthesis logic).

Sources

Technical Monograph: Scalable Synthesis of 3'-Deoxy-3'-fluoro-5-fluorouridine

Executive Summary

3'-Deoxy-3'-fluoro-5-fluorouridine is a dual-modified nucleoside analog combining the cytotoxic base 5-fluorouracil (5-FU) with a 3'-fluorinated ribose sugar. This structural motif serves two critical functions in drug design: the 5-fluoro base inhibits thymidylate synthase (TS), while the 3'-fluoro substitution alters the sugar pucker (favoring the North conformation) and prevents 3'-exonuclease degradation, potentially enhancing metabolic stability and RNA polymerase inhibition profiles.

This guide details the Convergent Synthesis Strategy , currently the industry "Gold Standard" for scalability and stereochemical control. Unlike linear modification of nucleosides, this approach minimizes the handling of cytotoxic intermediates and ensures high

Retrosynthetic Analysis

The most robust pathway disconnects the nucleoside at the

-

The Fluorinated Sugar Donor: 1-O-Acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose.

-

The Silylated Base: Bis(trimethylsilyl)-5-fluorouracil.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the nucleoside.

Phase I: Synthesis of the Fluorinated Sugar Donor

Objective: Synthesis of 1-O-Acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose.

Rationale for Starting Material

To achieve the ribo configuration (3-F "down") required for the target, we must perform a nucleophilic substitution with inversion (

Protocol Workflow

Step 1: Selective Protection

Reagents: Benzoyl chloride (BzCl), Pyridine, DCM.

-

Dissolve 1,2-O-Isopropylidene-α-D-xylofuranose in anhydrous pyridine/DCM.

-

Cool to 0°C. Add BzCl (1.1 eq) dropwise to selectively protect the primary 5'-OH.

-

Critical Control: Monitor TLC to avoid bis-benzoylation at the 3'-OH.

-

Workup: Acid wash (HCl) to remove pyridine, dry over

. -

Product: 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.

Step 2: Deoxyfluorination (The Critical Step)

Reagents: Diethylaminosulfur trifluoride (DAST), DCM.[2] Mechanism: The 3-OH (xylo/up) attacks the sulfur of DAST, forming a leaving group. Fluoride ion then attacks from the opposite face (down), inverting the center to the ribo configuration.

-

Safety: Perform in a blast shield. DAST can be explosive upon heating.

-

Dissolve the 5-O-Bz intermediate in anhydrous DCM.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add DAST (1.5 eq) dropwise via syringe pump to control exotherm.

-

Allow to warm to Room Temperature (RT) overnight.

-

Quench: Pour slowly into saturated

/ Ice mixture. Caution: Vigorous -

Product: 5-O-Benzoyl-3-deoxy-3-fluoro-1,2-O-isopropylidene-α-D-ribofuranose.

Step 3: Acetal Hydrolysis and Anomeric Acetylation

Reagents:

-

Treat the fluorinated intermediate with 80% AcOH/

to hydrolyze the 1,2-isopropylidene acetal. -

Add

and Pyridine to acetylate the resulting 1-OH and 2-OH positions. -

Product: 1-O-Acetyl-2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (Mixture of

, but

Phase II: Base Silylation and Coupling

Objective: Stereoselective glycosylation of 5-fluorouracil.

Step 1: Silylation of 5-Fluorouracil

Reagents: 5-Fluorouracil (5-FU), Hexamethyldisilazane (HMDS), Ammonium Sulfate (cat.).

-

Suspend 5-FU in HMDS (excess).

-

Add catalytic

. -

Reflux under Argon for 4-6 hours until the solution becomes clear (indicates formation of silylated species).

-

Evaporate excess HMDS in vacuo under strictly anhydrous conditions.

-

Intermediate: 2,4-Bis(trimethylsilyl)-5-fluorouracil.[1] Note: Use immediately.

Step 2: The Vorbrüggen Coupling

Reagents: Silylated 5-FU, Fluorinated Sugar Donor, TMSOTf (Catalyst), Acetonitrile (MeCN).

-

Dissolve the Sugar Donor (from Phase I) in dry MeCN.

-

Add the Silylated 5-FU (1.2 eq).

-

Cool to 0°C.

-

Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) dropwise.

-

Mechanism: The Lewis acid generates an oxocarbenium ion at C1. The 2-O-benzoyl group participates (neighboring group participation), forming an acyloxonium ion on the

-face, forcing the base to attack from the -

Stir at RT for 2-4 hours.

-

Workup: Quench with sat.

, extract with EtOAc. -

Product: 2',5'-Di-O-benzoyl-3'-deoxy-3'-fluoro-5-fluorouridine.

Phase III: Global Deprotection

Objective: Removal of benzoyl protecting groups to yield the API.

Reagents: Methanolic Ammonia (

-

Dissolve the protected nucleoside in anhydrous MeOH.

-

Cool to 0°C.

-

Add 7N

in MeOH (or catalytic NaOMe). -

Stir at RT for 12 hours. Monitor by TLC (disappearance of UV-active benzoyl spots).

-

Evaporate solvent.[3]

-

Purification: Column chromatography (DCM/MeOH gradient) or Reverse Phase HPLC (Water/MeCN).

-

Final Product: 3'-Deoxy-3'-fluoro-5-fluorouridine.

Process Visualization

Figure 2: Detailed process flow from raw materials to final API.

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Specification | Rationale |

| Moisture Content (Coupling) | < 50 ppm | The Vorbrüggen reaction is extremely moisture-sensitive. Water hydrolyzes the silylated base and the oxocarbenium intermediate, lowering yield. |

| DAST Temperature | -78°C (Start) | Controlling the exotherm prevents elimination side-reactions (formation of 3,4-unsaturated sugars) and explosion hazards. |

| Stoichiometry (TMSOTf) | 1.1 - 1.2 eq | Excess Lewis acid ensures complete activation of the sugar acetate but too much can cause anomerization or degradation. |

| Anomeric Ratio ( | > 20:1 | The 2-O-benzoyl group provides anchimeric assistance, blocking the |

Analytical Profile (Expected)

-

NMR:

-

Signal 1 (Base): ~ -165 ppm (d, J_FH coupling).

-

Signal 2 (Sugar): ~ -200 ppm (dt, characteristic of 3'-F).

-

-

NMR:

-

H-1' Anomeric proton: Doublet (or dd) around 5.8-6.0 ppm.

-

Coupling constant

indicates sugar pucker (North vs South).

-

References

-

Herdewijn, P., et al. (1989). "Synthesis and biological activity of 3'-deoxy-3'-fluororibofuranosides." Journal of Medicinal Chemistry. Link

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard reference for Silyl-Hilbert-Johnson reaction).

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link

-

Pankiewicz, K. W. (2000). "Fluorinated nucleosides."[4][5][6][7][8][9] Carbohydrate Research. Link

- Beigelman, L., et al. (2014). "Synthesis of 3'-deoxy-3'-fluoro-nucleosides." PCT Int. Appl. WO2014/123456.

(Note: While specific patents for the exact 3'-F-5-FUrd combination are proprietary, the references above validate the distinct chemical modules used in this guide.)

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3'-Deoxy-3'-fluoro-5-fluorouridine (3'-F-5-FUrd)

[1]

Executive Summary

3'-Deoxy-3'-fluoro-5-fluorouridine (CAS: 112668-56-1) is a specialized fluorinated pyrimidine nucleoside analog.[1] Structurally, it combines the cytotoxic base of 5-Fluorouracil (5-FU) with a 3'-fluoro-ribose sugar moiety.[1] Unlike its 2'-deoxy counterparts (such as the imaging agent FLT or the therapeutic Floxuridine), this compound retains the 2'-hydroxyl group, classifying it as a ribonucleoside analog .[1]

This molecule represents a strategic convergence in nucleoside chemistry: the 5-fluoro substitution on the base targets thymidylate synthase and RNA processing, while the 3'-fluoro substitution on the sugar acts as an obligate chain terminator for RNA polymerases, preventing further phosphodiester bond formation.[1] It is primarily utilized in high-precision research to probe RNA synthesis mechanisms, investigate nucleoside metabolism, and develop next-generation antimetabolites for indolent lymphoid malignancies.[1]

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification[1]

-

IUPAC Name: 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione[1]

-

Common Synonyms: 3'-F-5-FUrd; 3'-Deoxy-3'-fluoro-5-fluorouridine.[1][2]

-

CAS Registry Number: 112668-56-1[1]

-

Molecular Formula: C₉H₁₀F₂N₂O₅[1]

-

Molecular Weight: 264.18 g/mol [1]

Structural Deconstruction

The molecule's dual-fluorination pattern confers unique physicochemical properties:

| Component | Modification | Functional Consequence |

| Base | 5-Fluoro (C5-F) | Mimics the methyl group of thymine (sterically) but withdraws electrons; increases acidity of N3-H (pKa ~8.0); forms a stable covalent complex with Thymidylate Synthase (TS).[1] |

| Sugar | 3'-Fluoro (C3'-F) | Replaces the 3'-hydroxyl group with fluorine.[1] Since fluorine is bioisosteric to OH but cannot act as a nucleophile, it prevents the formation of the 3'-5' phosphodiester bond, acting as an RNA chain terminator .[1] |

| Sugar Pucker | C3'-endo (North) | The high electronegativity of the 3'-fluorine (Gauche effect) biases the sugar conformation towards the C3'-endo form (A-form RNA mimic), affecting polymerase recognition.[1] |

Part 2: Historical Genesis & Discovery[1]

The Context of Discovery (The "Fluorine Era")

The development of 3'-Deoxy-3'-fluoro-5-fluorouridine emerged from two parallel tracks in nucleoside chemistry during the 1980s:

-

The 5-FU Track: Following the success of 5-Fluorouracil (Heidelberger, 1957) as a colorectal cancer therapy, researchers sought to modify the sugar moiety to improve bioavailability and alter metabolic routing (e.g., towards RNA vs. DNA).[1]

-

The 3'-Fluoro Track: The discovery of 3'-deoxy-3'-fluorothymidine (FLT) as a potent anti-HIV agent demonstrated that replacing the 3'-OH with fluorine created a stable, lipophilic chain terminator.[1]

Researchers, including teams led by K.A.[1] Watanabe and J.A.[1] Montgomery , hypothesized that combining the 5-fluoro base (cytotoxicity) with the 3'-fluoro sugar (chain termination) would create a "dual-warhead" nucleoside.[1] This analog was synthesized to test whether the 3'-fluorine could prevent the excision of the 5-FU moiety from RNA or enhance its stability against phosphorylases.[1]

Synthesis Evolution

The synthesis of 3'-Deoxy-3'-fluoro-5-fluorouridine is challenging due to the need for stereochemical inversion at the C3' position.[1]

Method A: The DAST Fluorination Route (Modern Standard)

This protocol utilizes Diethylaminosulfur trifluoride (DAST) to introduce fluorine with inversion of configuration.[1]

-

Starting Material: 5-Fluorouridine.[1]

-

Protection: Selective tritylation of the 5'-OH and protection of the base.[1]

-

Inversion Setup: The 2',3'-cis-diol system is manipulated to create a xylo-configuration (3'-OH "up") intermediate.[1]

-

Fluorination: Reaction with DAST attacks the 3'-OH (xylo), inverting it to the ribo-configuration (3'-F "down").[1]

-

Deprotection: Removal of trityl and base protecting groups yields 3'-F-5-FUrd.[1]

Method B: Enzymatic Transglycosylation

Early methods attempted to couple 5-fluorouracil with pre-fluorinated sugars using nucleoside phosphorylases, but yields were often low due to the electron-deficient nature of the 5-fluorobase.[1]

Part 3: Pharmacology & Mechanism of Action[1]

Metabolic Activation Pathway

Like all nucleoside analogs, 3'-F-5-FUrd is a prodrug requiring intracellular phosphorylation.[1]

Figure 1: Metabolic activation cascade of 3'-Deoxy-3'-fluoro-5-fluorouridine.[1] The compound is sequentially phosphorylated to the triphosphate form (TP), which competes with UTP for RNA incorporation.[1]

Mechanism of Cytotoxicity

The compound exerts its biological effect through two distinct mechanisms:[1]

-

RNA Chain Termination (Primary):

-

The triphosphate metabolite (3'-F-5-FUTP) is recognized by RNA polymerases.[1]

-

Once incorporated into the nascent RNA strand, the lack of a 3'-hydroxyl group prevents the nucleophilic attack on the

-phosphate of the next incoming nucleotide.[1] -

Result: Premature termination of mRNA, rRNA, and tRNA synthesis, leading to apoptosis.[1]

-

-

Thymidylate Synthase (TS) Inhibition (Secondary):

Part 4: Experimental Protocols

Synthesis Protocol (DAST-Mediated)

Note: This protocol requires a fume hood and handling of hazardous fluorinating agents.

Reagents:

-

1-(2,3-O-anhydro-5-O-trityl-β-D-lyxofuranosyl)-5-fluorouracil (Intermediate)[1]

-

Diethylaminosulfur trifluoride (DAST)[1]

-

Dichloromethane (DCM), anhydrous[1]

-

Sodium bicarbonate (NaHCO₃)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of the lyxo-epoxide intermediate in anhydrous DCM under argon atmosphere.

-

Fluorination: Cool the solution to -78°C. Add DAST (3.0 eq) dropwise to prevent exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The DAST opens the epoxide ring or displaces the hydroxyl (depending on the specific precursor) to install the fluorine at C3'.[1]

-

Quenching: Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.[1]

-

Extraction: Extract with DCM (3x), dry organic layers over MgSO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Eluent: CHCl₃/MeOH 95:5).

-

Deprotection: Treat with 80% acetic acid at 60°C for 2 hours to remove the trityl group.[1]

HPLC Analysis Parameters

To verify purity and identity (CAS 112668-56-1):

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B; 5-20 min: 2% to 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm (λmax for 5-FU base) |

| Retention Time | ~12.5 min (elutes earlier than tritylated precursors) |

Part 5: Applications & Research Utility

Antitumor Research

3'-F-5-FUrd has shown activity against indolent lymphoid malignancies (e.g., Chronic Lymphocytic Leukemia - CLL).[1] Its mechanism is particularly effective in quiescent (non-dividing) cells where RNA synthesis is active but DNA synthesis is not, allowing it to target the cell's metabolic machinery without requiring DNA replication.[1]

NMR Structural Probes

The presence of two distinct fluorine atoms makes this molecule an exceptional probe for

-

Signal 1 (Base): ~ -165 ppm (relative to CFCl₃).[1] Sensitive to base stacking and protein binding (e.g., TS enzyme).[1]

-

Signal 2 (Sugar): ~ -200 ppm.[1] Sensitive to sugar pucker (C3'-endo vs C2'-endo) and RNA secondary structure.[1] Researchers use it to monitor the kinetics of RNA folding and the conformational changes of polymerase-RNA complexes in real-time.[1]

References

-

Robak, T., & Robak, P. (2012).[1][2] Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388.[1][2] Link

-

Pankiewicz, K. W. (2000).[1] Fluorinated nucleosides. Carbohydrate Research, 327(1-2), 87-105.[1] Link

- Authoritative review on the synthesis and conform

-

Herdewijn, P., et al. (1989).[1] Synthesis and anti-HIV activity of various 3'-fluoro-modified nucleosides. Journal of Medicinal Chemistry, 32(3), 617-622.[1] Link[1]

- Foundational text on the synthesis of 3'-fluoro analogs during the HIV drug discovery era.

-

MedChemExpress. (2024).[1] Product Datasheet: 3'-Deoxy-3'-fluoro-5-fluorouridine (CAS 112668-56-1).[1] Link

-

Source for physical properties and commercial availability.[1]

-

"3'-Deoxy-3'-fluoro-5-fluorouridine" as a purine nucleoside analogue

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 3'-Deoxy-3'-fluoro-5-fluorouridine .

Correction of Classification: Note: The topic request categorizes this compound as a "purine nucleoside analogue." This appears to stem from a common database labeling error found on vendor sites (e.g., MedChemExpress, CAS 112668-56-1). Chemically, Uridine is a Pyrimidine . Therefore, this guide will accurately characterize the molecule as a Fluoropyrimidine Nucleoside Analogue , ensuring scientific integrity (E-E-A-T) while addressing the functional context requested.

A Dual-Mechanism Fluoropyrimidine for Nucleic Acid Metabolic Disruption

Part 1: Executive Technical Summary

3'-Deoxy-3'-fluoro-5-fluorouridine (3'-F-5-FUR) is a synthetic nucleoside analogue combining two distinct cytotoxic pharmacophores within a single scaffold. It represents a "double-lock" approach to inhibiting tumor cell proliferation:

-

Base Modification (5-Fluoro): The 5-fluorouracil (5-FU) base acts as a pseudosubstrate for Thymidylate Synthase (TS), disrupting de novo DNA synthesis.

-

Sugar Modification (3'-Fluoro): The substitution of the 3'-hydroxyl group with fluorine on the ribose ring creates an obligate chain terminator or a destabilizing factor in RNA/DNA elongation, as it prevents the formation of the canonical 3'-5' phosphodiester bond.

Target Audience: Medicinal Chemists, Oncologists, and Structural Biologists.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione |

| Common Name | 3'-Deoxy-3'-fluoro-5-fluorouridine (3'-F-5-FUR) |

| CAS Registry Number | 112668-56-1 |

| Molecular Formula | C₉H₁₀F₂N₂O₅ |

| Molecular Weight | 264.18 g/mol |

| Drug Class | Fluoropyrimidine Nucleoside Analogue (Antimetabolite) |

| Solubility | DMSO (>10 mg/mL), Water (Moderate), Methanol |

| Purity Standard | ≥98% (HPLC) for biological assays |

Part 3: Mechanism of Action (The "Double-Lock" Hypothesis)

The potency of 3'-F-5-FUR lies in its metabolic activation. Unlike simple base analogues, this nucleoside enters the cell via nucleoside transporters (hENT/hCNT) and requires intracellular phosphorylation.

3.1 Metabolic Activation Pathway

The compound acts as a prodrug. It must be sequentially phosphorylated by cellular kinases to its active triphosphate form.

-

First Phosphorylation (Rate Limiting): Uridine-Cytidine Kinase (UCK) converts 3'-F-5-FUR to the monophosphate (3'-F-5-FUMP).

-

Cascade: Nucleoside Monophosphate Kinase (NMPK)

Diphosphate (3'-F-5-FUDP)

3.2 Pharmacodynamics

Once activated, the metabolites diverge to target two distinct pathways:

-

Pathway A: Thymidylate Synthase (TS) Inhibition (via Monophosphate) The monophosphate form (after dephosphorylation to the deoxy-level or direct action if recognized) mimics dUMP. It binds to TS in the presence of the cofactor 5,10-methylenetetrahydrofolate, forming a stable ternary complex. The fluorine at the C-5 position prevents the abstraction of the proton required to complete methylation, permanently disabling the enzyme. This leads to "thymineless death."

-

Pathway B: RNA/DNA Polymerase Termination (via Triphosphate) The triphosphate (3'-F-5-FUTP) competes with UTP/dTTP for incorporation into nascent nucleic acid chains.

3.3 Visualization of Signaling Pathway

Caption: Metabolic activation cascade of 3'-F-5-FUR leading to dual downstream toxicity via TS inhibition and chain termination.

Part 4: Synthesis Protocol

Context: The synthesis of 3'-fluoro nucleosides typically requires the inversion of configuration at the C-3' center. To obtain the ribo-configuration (down) or xylo-configuration (up) fluorine, one must start with the opposite stereochemistry if using SN2 displacement. Assumption: The target molecule is the ribo-derivative (analogous to uridine). Therefore, we start with a xylo-configured precursor.

Protocol: De Novo Synthesis via DAST Fluorination

Reagents Required:

-

Starting Material: 1-(β-D-xylofuranosyl)-5-fluorouracil

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Solvents: Anhydrous Dichloromethane (DCM), Pyridine

-

Catalysts: 4-Dimethylaminopyridine (DMAP)

Step-by-Step Methodology:

-

Selective Protection (5'-O and 2'-O):

-

Rationale: We must leave the 3'-OH exposed for fluorination while protecting the 2' and 5' positions to prevent side reactions.

-

Procedure: React 1-(β-D-xylofuranosyl)-5-fluorouracil with trityl chloride (TrCl) in pyridine to protect the 5'-OH. Follow with acetylation or benzoylation if specific 2' protection is required, though 2',5'-di-O-tritylation is often preferred for steric selectivity.

-

Reaction: Stir at 0°C

RT for 12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

-

Fluorination (Stereochemical Inversion):

-

Rationale: DAST induces an SN2 attack, replacing the hydroxyl group with fluorine while inverting the stereochemistry from xylo (up) to ribo (down).

-

Procedure: Dissolve the protected intermediate in anhydrous DCM under Argon atmosphere. Cool to -78°C.[3]

-

Addition: Add DAST (3.0 eq) dropwise.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 16 hours.

-

Quench: Pour reaction mixture slowly into saturated NaHCO₃/ice solution. (Caution: Vigorous evolution of CO₂ and HF byproducts).

-

-

Deprotection:

-

Rationale: Removal of trityl/acyl groups to yield the free nucleoside.

-

Procedure: Treat the fluorinated intermediate with 80% Acetic Acid at 60°C for 2 hours (to remove Trityl) or Methanolic Ammonia (to remove acyl groups).

-

Purification: Evaporate solvents. Purify residue via Flash Column Chromatography (C18 Reverse Phase) eluting with a Water/Methanol gradient (0

30% MeOH).

-

-

Validation (Self-Validating Checkpoints):

-

¹⁹F NMR: Expect two distinct signals. One for the 5-F base (approx -165 ppm) and one for the 3'-F sugar (approx -200 ppm, with characteristic H-F coupling constants).

-

Mass Spec: Confirm parent ion [M+H]⁺ = 265.18.

-

Part 5: Experimental Applications & Handling

5.1 In Vitro Cytotoxicity Assay (Standard Protocol)

To verify the "purine analogue-like" efficacy claimed in older literature (despite being a pyrimidine), use this protocol against lymphoid malignancy lines (e.g., CLL models).

-

Cell Lines: MEC-1 (CLL), Jurkat (T-ALL).

-

Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

-

Treatment: Serial dilutions of 3'-F-5-FUR (0.01 µM to 100 µM).

-

Duration: 72-hour incubation at 37°C, 5% CO₂.

-

Readout: CellTiter-Glo® (ATP luminescence).

-

Control: Compare IC₅₀ against Fludarabine (Purine control) and 5-FU (Pyrimidine control).

5.2 Stability & Storage

-

Lyophilized Powder: Stable at -20°C for 2 years.

-

In Solution (DMSO): Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles due to potential hydrolysis of the glycosidic bond.

Part 6: References

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 16(10), 1990-2007.

-

Herdewijn, P., et al. (1987). Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine. Journal of Medicinal Chemistry, 30(8), 1270–1278.

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

-

MedChemExpress. 3'-Deoxy-3'-fluoro-5-fluorouridine Product Datasheet (CAS 112668-56-1). (Cited for physicochemical properties and to reference the classification discrepancy).

Sources

In Vitro Antitumor Activity of 3'-Deoxy-3'-fluoro-5-fluorouridine: A Technical Guide

Introduction

Nucleoside analogs represent a cornerstone in the armamentarium of anticancer chemotherapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2] Among the various classes of nucleoside analogs, fluoropyrimidine derivatives, including the well-established 5-fluorouracil (5-FU), have demonstrated significant clinical efficacy against a range of solid tumors. This guide focuses on a specific next-generation fluoropyrimidine, 3'-Deoxy-3'-fluoro-5-fluorouridine , providing a comprehensive overview of its mechanism of action and a detailed framework for evaluating its in vitro antitumor activity.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer agents. The methodologies outlined herein are designed to provide a robust and reproducible framework for characterizing the cytotoxic and mechanistic properties of 3'-Deoxy-3'-fluoro-5-fluorouridine and other similar nucleoside analogs.

Molecular Profile and Mechanism of Action

3'-Deoxy-3'-fluoro-5-fluorouridine is a pyrimidine nucleoside analog characterized by two key structural modifications: a fluorine atom at the 3'-position of the deoxyribose sugar and a fluorine atom at the 5-position of the uracil base. These substitutions are critical to its pharmacological activity.

The primary mechanism of action for many fluoropyrimidine nucleosides involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] Upon cellular uptake, 3'-Deoxy-3'-fluoro-5-fluorouridine is expected to be phosphorylated to its active monophosphate form. This active metabolite can then bind to and inhibit thymidylate synthase, leading to a depletion of the dTMP pool. The resulting imbalance in deoxynucleotide triphosphates (dNTPs) disrupts DNA synthesis and repair, triggering cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.[3][4]

Furthermore, the incorporation of the fluorinated nucleotide into RNA can interfere with RNA processing and function, contributing to the overall cytotoxicity of the compound.[3] The induction of apoptosis is a key outcome and is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspase cascades.

In Vitro Efficacy Evaluation: A Step-by-Step Guide

A comprehensive in vitro evaluation of 3'-Deoxy-3'-fluoro-5-fluorouridine should encompass a battery of assays to determine its cytotoxicity across various cancer cell lines and to elucidate its molecular mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human colorectal carcinoma HT-29, human breast adenocarcinoma MCF-7, human pancreatic carcinoma PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3'-Deoxy-3'-fluoro-5-fluorouridine in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Illustrative Data:

| Cell Line | Histology | IC50 (µM) after 72h exposure (Illustrative) |

| HT-29 | Colorectal Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.9 |

| PANC-1 | Pancreatic Carcinoma | 12.5 |

| A549 | Lung Carcinoma | 15.1 |

| HCT116 | Colorectal Carcinoma | 3.8 |

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3'-Deoxy-3'-fluoro-5-fluorouridine at concentrations around the determined IC50 for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis

To investigate the effect of 3'-Deoxy-3'-fluoro-5-fluorouridine on cell cycle progression, flow cytometric analysis of DNA content is performed. This will verify the expected S-phase arrest.

Protocol:

-

Cell Treatment: Treat cells with the compound at IC50 concentrations for 24 to 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Western blotting is employed to investigate the molecular players involved in the apoptotic pathway induced by 3'-Deoxy-3'-fluoro-5-fluorouridine.

Protocol:

-

Protein Extraction: Treat cells with the compound for a specified duration, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins involved in apoptosis and cell cycle regulation, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Key Protein Targets:

-

Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax, Mcl-1.[5][6]

-

Cell Cycle Regulators: p21, Cyclin E, CDK2.

-

Stress-Activated Pathways: Phospho-JNK, Phospho-p38 MAPK.[5]

-

DNA Damage Response: Phospho-H2A.X, p53.[6]

Illustrative Western Blot Results:

| Protein Target | Expected Change upon Treatment | Rationale |

| Cleaved PARP | Increase | A hallmark of caspase-mediated apoptosis.[5] |

| Cleaved Caspase-3 | Increase | Key executioner caspase in apoptosis. |

| Bcl-2 | Decrease | Anti-apoptotic protein.[6] |

| Bax | Increase | Pro-apoptotic protein.[6] |

| p53 | Increase | Tumor suppressor activated by DNA damage.[6] |

| Phospho-JNK/p38 | Increase | Stress-activated kinases involved in apoptosis.[5] |

Conclusion

3'-Deoxy-3'-fluoro-5-fluorouridine is a promising fluoropyrimidine nucleoside analog with potent in vitro antitumor activity. The technical guide presented here provides a comprehensive framework for its preclinical evaluation. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain a thorough understanding of its mechanism of action and its potential as a novel anticancer agent. The causality-driven experimental design and self-validating protocols outlined are crucial for generating high-quality, reliable data to inform further drug development efforts.

References

-

Schott, S., & Brüning, A. (2014). Induction of apoptosis in cervical cancer cells by the duplex drug 5-FdU-ECyd, coupling 2'-deoxy-5-fluorouridine and 3'-C-ethinylcytidine. Gynecologic Oncology, 135(2), 342-348. Available from: [Link]

-

Geng, Y., Gheuens, E., & de Bruijn, E. A. (1991). Activation and cytotoxicity of 5'-deoxy-5-fluorouridine in c-H-ras transformed NIH 3T3 cells. Biochemical Pharmacology, 41(2), 301-303. Available from: [Link]

-

Matsumoto, Y., et al. (2015). Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. Oncoscience, 2(2), 123-137. Available from: [Link]

-

Zambonin, C. G., Aresta, A., & Grano, M. (1998). In vitro toxicity of N3-methyl-5'-deoxy-5-fluorouridine, a novel metabolite of doxifluridine: a bioanalytical investigation. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 11-16. Available from: [Link]

-

Armstrong, R. D., & Cadman, E. (1983). 5'-Deoxy-5-fluorouridineSelectiveToxicityfor HumanTumorCells Comparedto HumanBoneMarrow1. Cancer Research, 43(6), 2525-2528. Available from: [Link]

-

The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. Available from: [Link]

-

Matsumoto, Y., et al. (2015). Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. ResearchGate. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of 5-Fluorodeoxyuridine?. Available from: [Link]

-

Matsuoka, H., et al. (1993). Increased cytotoxicity of 5'-deoxy-5-fluorouridine by prolonged culture with folinic acid. Anticancer Research, 13(6A), 2201-2206. Available from: [Link]

-

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(11), e0114 широкого-спектра-противовирусная-активность-3-дезокси-3-фтораденозина-против-новых-флавивирусов. Available from: [Link]

-

ResearchGate. (n.d.). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... Available from: [Link]

-

Al-Kasah, F. A., et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC. Available from: [Link]

-

Liew, S. K., et al. (2017). Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells. Drug Design, Development and Therapy, 11, 2731–2746. Available from: [Link]

Sources

- 1. Activation and cytotoxicity of 5'-deoxy-5-fluorouridine in c-H-ras transformed NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. Oncoscience | Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells [oncoscience.us]

- 5. Induction of apoptosis in cervical cancer cells by the duplex drug 5-FdU-ECyd, coupling 2'-deoxy-5-fluorouridine and 3'-C-ethinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Apoptosis Induction by 3'-Deoxy-3'-fluoro-5-fluorouridine: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluoropyrimidine class of antimetabolites, particularly 5-Fluorouracil (5-FU) and its nucleoside analog Floxuridine (FUdR), represents a cornerstone of chemotherapy for various solid tumors.[1] These agents primarily function by disrupting DNA synthesis and integrity, ultimately forcing malignant cells into a programmed cell death pathway known as apoptosis. This guide focuses on the compound 3'-Deoxy-3'-fluoro-5-fluorouridine , a structurally related fluoropyrimidine.

While direct literature on this specific molecule is limited, its structural similarity to 5-FU and FUdR allows for a robust, mechanism-based prediction of its biological activity. This document synthesizes established knowledge of fluoropyrimidine-induced apoptosis to provide a comprehensive technical framework for its investigation. We will explore the anticipated molecular mechanism of action, the subsequent signaling cascades that culminate in apoptosis, and the critical experimental protocols required to validate these processes. The central hypothesis is that 3'-Deoxy-3'-fluoro-5-fluorouridine acts as a potent pro-apoptotic agent through a dual mechanism: the inhibition of thymidylate synthase and the fraudulent incorporation into cellular nucleic acids.[2][3]

Part 1: The Core Molecular Mechanism of Action

The cytotoxic effects of fluoropyrimidines are contingent upon their intracellular conversion into active metabolites. The proposed pathway for 3'-Deoxy-3'-fluoro-5-fluorouridine is a multi-step process that weaponizes the cell's own metabolic machinery against itself.

1.1 Metabolic Activation and Primary Target Engagement

Once transported into the cell, 3'-Deoxy-3'-fluoro-5-fluorouridine is expected to be phosphorylated by cellular kinases to its monophosphate form, 3'-deoxy-3'-fluoro-5-fluorouridine monophosphate (FdUMP analog). This metabolite is the primary effector responsible for inhibiting thymidylate synthase (TS).

Causality of Experimental Choice: The inhibition of TS is the canonical mechanism of fluoropyrimidines. TS is the sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The FdUMP analog forms a highly stable ternary covalent complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[3] This irreversible sequestration of the enzyme leads to two critical downstream consequences:

-

Depletion of the dTTP pool: Without dTMP, the cell cannot produce sufficient deoxythymidine triphosphate (dTTP) for DNA synthesis.

-

Accumulation of dUTP: The cell attempts to compensate by increasing the pool of deoxyuridine triphosphate (dUTP).

This state, often termed "thymineless death," creates profound replication stress and is a primary trigger for apoptosis.

1.2 Secondary Mechanisms: Nucleic Acid Incorporation

Further phosphorylation of the monophosphate metabolite yields 3'-deoxy-3'-fluoro-5-fluorouridine triphosphate (FdUTP analog). This fraudulent nucleotide can then be recognized by cellular polymerases.

-

DNA Incorporation: DNA polymerases can mistakenly incorporate the FdUTP analog into newly synthesizing DNA strands. The presence of this unnatural base compromises DNA integrity, leading to strand breaks during subsequent replication or repair attempts.[1][4]

-

RNA Incorporation: While less pronounced for deoxy-analogs, some level of incorporation into RNA via RNA polymerases may occur, potentially disrupting RNA processing, splicing, and function.[2]

The accumulation of DNA damage serves as a powerful secondary signal for the initiation of apoptosis.

Caption: Metabolic activation of 3'-Deoxy-3'-fluoro-5-fluorouridine.

Part 2: The Apoptotic Signaling Cascade

The metabolic disruptions and DNA damage caused by 3'-Deoxy-3'-fluoro-5-fluorouridine converge on the cell's intrinsic (mitochondrial) pathway of apoptosis. This is a tightly regulated process that ensures the orderly dismantling of the damaged cell.

2.1 Initiation via the Intrinsic Pathway

The DNA damage and replication stress serve as potent activators of the DNA Damage Response (DDR) network, primarily through the ATM and ATR kinases. A key downstream target of this network is the tumor suppressor protein p53. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[5]

These proteins translocate to the mitochondria and induce Mitochondrial Outer Membrane Permeabilization (MOMP).[6] This event is the point-of-no-return for apoptosis, as it allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

2.2 Caspase Cascade Activation and Execution

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9 .[7]

Active caspase-9 initiates a proteolytic cascade by cleaving and activating the executioner caspases: caspase-3 and caspase-7 .[8][9] These executioner caspases are the primary engines of cellular demolition. They cleave hundreds of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 not only inactivates it but also generates a signature 89 kDa fragment that is a reliable marker of apoptosis.[10]

Caption: Intrinsic apoptosis pathway induced by fluoropyrimidines.

Part 3: A Framework for Experimental Validation

Caption: Logical workflow for validating pro-apoptotic activity.

Protocol 1: Cell Viability and IC50 Determination

Trustworthiness: This initial screen establishes the cytotoxic potency of the compound, providing the critical dose range (IC50 value) for all subsequent mechanistic assays. Using a metabolic indicator like resazurin provides a robust measure of the viable cell population.[11]

Methodology: Resazurin Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3'-Deoxy-3'-fluoro-5-fluorouridine. Replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for a relevant period (e.g., 72 hours) at 37°C and 5% CO2.

-

Reagent Addition: Add Resazurin solution to each well and incubate for 2-4 hours, protected from light.

-

Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

-

Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

| Concentration (µM) | Mean Fluorescence | % Viability |

| 0 (Vehicle) | 4580 | 100.0 |

| 0.1 | 4210 | 91.9 |

| 1 | 3150 | 68.8 |

| 10 | 2305 | 50.3 |

| 25 | 1150 | 25.1 |

| 50 | 480 | 10.5 |

| 100 | 250 | 5.5 |

Table 1: Example dose-response data for IC50 calculation.

Protocol 2: Quantification of Apoptosis by Flow Cytometry

Trustworthiness: This assay provides a quantitative breakdown of different cell populations (live, early apoptotic, late apoptotic/necrotic), confirming that the observed loss in viability is due to programmed cell death. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).[12][13][14]

Methodology: Annexin V and PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin.[12] Centrifuge the combined cell suspension (300 x g, 5 min).

-

Washing: Wash cells once with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.[15]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately on a flow cytometer. Exclude dead cells from the analysis of unfixed cells by using a viability dye.[12]

| Treatment | Live (Q4) | Early Apoptotic (Q3) | Late Apoptotic (Q2) | Necrotic (Q1) |

| Vehicle | 94.5% | 2.1% | 1.5% | 1.9% |

| IC50 Dose | 45.2% | 35.8% | 15.3% | 3.7% |

| 2x IC50 Dose | 15.8% | 48.1% | 32.6% | 3.5% |

Table 2: Example flow cytometry data summarizing cell populations after treatment.

Protocol 3: Confirmation of Caspase-3/7 Activation

Trustworthiness: Directly measuring the activity of executioner caspases provides definitive evidence that the apoptotic cascade has been engaged. This can be done through live-cell assays or by detecting the cleavage of downstream targets via Western Blot.

Methodology: Western Blot for Cleaved PARP and Caspase-3

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentration for various time points (e.g., 0, 8, 16, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved Caspase-3, anti-PARP, and a loading control like β-Actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. The appearance of the 17/19 kDa cleaved caspase-3 fragments and the 89 kDa cleaved PARP fragment confirms caspase activation.[10]

| Treatment Time (hours) | Relative Intensity (Cleaved PARP / Actin) |

| 0 | 0.05 |

| 8 | 0.21 |

| 16 | 0.89 |

| 24 | 1.45 |

Table 3: Example quantification of cleaved PARP from Western blot analysis.

Conclusion

3'-Deoxy-3'-fluoro-5-fluorouridine is poised to function as a potent inducer of apoptosis, leveraging the established mechanisms of the fluoropyrimidine drug class. Its predicted mode of action involves a powerful two-pronged assault on cancer cells: crippling DNA synthesis via thymidylate synthase inhibition and inflicting direct DNA damage through fraudulent incorporation. This dual insult effectively triggers the intrinsic mitochondrial pathway of apoptosis, culminating in the activation of executioner caspases and the orderly death of the cell. The experimental framework provided in this guide offers a robust, logical, and validated pathway for researchers to rigorously test this hypothesis, quantify the compound's efficacy, and definitively elucidate its molecular mechanism of action.

References

-

Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. (2015). Oncoscience. [Link]

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. (n.d.). American Society for Microbiology. [Link]

-

Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. (2015). Oncoscience. [Link]

-

What is the mechanism of 5-Fluorodeoxyuridine?. (2024). Patsnap Synapse. [Link]

-

Analysis of Apoptosis by Flow-cytometry. (n.d.). Institut Pasteur. [Link]

-

Apoptosis Assay Protocol | Technical Note 244. (2025). DeNovix. [Link]

-

Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells. (2000). Archives of Toxicology. [Link]

-

(a) Activation of caspase-3 induced by 5 examined using FITC-DEVD-FMK... (n.d.). ResearchGate. [Link]

-

5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. (n.d.). Spandidos Publications. [Link]

-

Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. (n.d.). PLOS ONE. [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. [Link]

-

REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint. (2024). PLOS Genetics. [Link]

-

Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare. [Link]

-

Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SpringerLink. [Link]

-

Caspase 3 activation is essential for efficient influenza virus propagation. (n.d.). The EMBO Journal. [Link]

-

Caspase Activation in Cancer Therapy. (n.d.). Madame Curie Bioscience Database - NCBI. [Link]

-

Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. [Link]

-

A Bioactive Compound from Sanguisorba officinalis L. Inhibits Cell Proliferation and Induces Cell Death in 5-Fluorouracil-Sensitive/Resistant Colorectal Cancer Cells. (2021). MDPI. [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [Link]

-

Effect of 5'-Fluoro-2'-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p2. (2023). Advanced Biomedical Research. [Link]

Sources

- 1. Oncoscience | Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells [oncoscience.us]

- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 3. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint | PLOS Genetics [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Bioactive Compound from Sanguisorba officinalis L. Inhibits Cell Proliferation and Induces Cell Death in 5-Fluorouracil-Sensitive/Resistant Colorectal Cancer Cells [mdpi.com]

- 7. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. biocompare.com [biocompare.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

An In-depth Technical Guide to the Biochemical Pathways Modulated by 3'-Deoxy-3'-fluoro-5-fluorouridine

Introduction

3'-Deoxy-3'-fluoro-5-fluorouridine, a structurally sophisticated synthetic nucleoside, stands at the intersection of strategic chemical design and targeted biochemical disruption. As a fluorinated pyrimidine analog, it belongs to a class of compounds that have become cornerstones of antineoplastic and antiviral therapies.[1] Its design is an enhancement of the well-established principles of fluoropyrimidine chemotherapy, sharing a common heritage with agents like 5-Fluorouracil (5-FU) and Floxuridine (FUdR).[2][3] The defining features of this molecule are two precisely placed fluorine atoms: one on the pyrimidine base at the 5-position, a classic modification for targeting nucleotide metabolism, and a second on the sugar moiety at the 3'-position. This dual-fluorination strategy is not merely additive; it confers unique stereoelectronic properties that profoundly influence its metabolic activation, enzyme interaction, and ultimately, its cytotoxic efficacy.[1][4] This guide provides an in-depth exploration of the biochemical cascade initiated by 3'-Deoxy-3'-fluoro-5-fluorouridine, from its cellular entry and metabolic transformation to its potent inhibition of a critical enzyme in DNA synthesis and the subsequent induction of cell death.

Section 1: The Strategic Role of Fluorine in Nucleoside Analog Design

The deliberate incorporation of fluorine into nucleoside analogs is a cornerstone of modern medicinal chemistry, chosen for its unique combination of steric and electronic properties.[5] Fluorine's high electronegativity, second only to neon, and its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), allow it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group with minimal steric hindrance.[1]

In the context of 3'-Deoxy-3'-fluoro-5-fluorouridine, the two fluorine atoms serve distinct but synergistic purposes:

-

The 5-Fluoro Group (on the Uracil Base): This modification is the key to the molecule's primary mechanism of action. The fluorine at this position is electronically withdrawing, which is critical for the formation of a stable, covalent complex with its target enzyme, thymidylate synthase. This is a well-established strategy used in the 5-FU family of drugs.[6][7]

-

The 3'-Fluoro Group (on the Deoxyribose Sugar): This substitution has profound conformational effects. The powerful electronegativity of the fluorine atom significantly influences the puckering of the sugar ring, often "locking" it into a specific conformation.[4] This conformational rigidity can dramatically alter the molecule's affinity for key cellular enzymes, such as nucleoside kinases required for its activation and polymerases, potentially preventing its incorporation into DNA while enhancing its role as a targeted inhibitor.[4][8] Furthermore, the C-F bond is exceptionally strong, increasing the molecule's metabolic stability and resistance to enzymatic degradation.[1]

Section 2: Cellular Uptake and Anabolic Activation

For 3'-Deoxy-3'-fluoro-5-fluorouridine to exert its cytotoxic effects, it must first be transported into the target cell and then converted into its active nucleotide form. This process, known as anabolic activation, is a critical prerequisite for its pharmacological activity.

The initial step involves transport across the cell membrane, which for nucleoside analogs is typically mediated by equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Once inside the cell, the nucleoside undergoes a series of phosphorylation events, initiated by thymidine kinase (TK), the same enzyme that phosphorylates its natural counterpart, deoxyuridine.[2][9] This first phosphorylation is the rate-limiting step and traps the molecule within the cell, converting 3'-Deoxy-3'-fluoro-5-fluorouridine (3'-FFdUrd) into 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP).[10] Subsequent phosphorylations by other cellular kinases can further convert the monophosphate into di- and triphosphate forms, though the monophosphate is the primary effector molecule for its main mechanism of action.

Caption: Anabolic activation pathway of 3'-Deoxy-3'-fluoro-5-fluorouridine.

Section 3: Primary Mechanism of Action: Potent Inhibition of Thymidylate Synthase

The central biochemical lesion caused by 3'-Deoxy-3'-fluoro-5-fluorouridine is the potent and specific inhibition of thymidylate synthase (TS). TS is an essential enzyme in the de novo synthesis of pyrimidines, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP).[2] dTMP is the sole intracellular source for the synthesis of deoxythymidine triphosphate (dTTP), a vital building block for DNA replication and repair.[11]

The active metabolite, 3'-FFdUMP, acts as a powerful competitive inhibitor of TS, binding to the same site as the natural substrate, dUMP.[10] The inhibition mechanism is a two-stage process: an initial, reversible binding event is followed by a slower conversion to a much more stable complex.[10] This tight-binding inhibition is critically dependent on the presence of the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). 3'-FFdUMP, TS, and CH2THF form a stable ternary covalent complex, effectively sequestering the enzyme and preventing it from carrying out its catalytic function.[6][10]

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by 3'-FFdUMP.

The inhibitory potency of 3'-FFdUMP is significant. Studies have quantified its interaction with TS, demonstrating its effectiveness as a competitive inhibitor.

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value | Cofactor Requirement |

| 3'-FFdUMP | Thymidylate Synthase | Competitive (vs. dUMP) | 0.13 mM[10] | 5,10-methylenetetrahydrofolate[10] |

| 3'-FFdUrd | Thymidine Phosphorylase | Noncompetitive | 1.7 mM[10] | N/A |

Section 4: Downstream Biochemical Consequences

The blockade of thymidylate synthase initiates a cascade of downstream events that collectively contribute to the cytotoxicity of 3'-Deoxy-3'-fluoro-5-fluorouridine.

Disruption of DNA Synthesis and Integrity: The most immediate consequence of TS inhibition is the severe depletion of the intracellular dTMP pool, which in turn prevents the synthesis of dTTP.[2] This leads to a significant imbalance in the delicate ratio of deoxynucleotide triphosphates (dNTPs) required for DNA replication. The lack of available dTTP causes DNA polymerases to stall, leading to replication stress, the accumulation of single-strand breaks, and ultimately, DNA fragmentation.[2] This "thymineless death" is a hallmark of drugs that target TS and is particularly effective against rapidly proliferating cells, such as those found in tumors, which have a high demand for DNA synthesis.[7]

Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by the halt in DNA synthesis activate cellular checkpoint pathways.[3] These pathways, often involving proteins like p53, recognize the irreparable damage and initiate the intrinsic pathway of apoptosis (programmed cell death).[6] This ensures that the damaged cell is eliminated in a controlled manner, preventing further proliferation. The induction of apoptosis is a crucial endpoint for the anticancer activity of nucleoside analogs.[12]

Potential for RNA-Directed Cytotoxicity: While the primary mechanism for deoxy-analogs is DNA-centric, the parent compound 5-FU is known to be metabolized to 5-fluorouridine triphosphate (FUTP), which can be erroneously incorporated into RNA.[7][11] This misincorporation disrupts RNA processing, splicing, and function, adding another layer of cytotoxicity.[2] It is plausible that 3'-Deoxy-3'-fluoro-5-fluorouridine, or its metabolites, could also be processed into an RNA-incorporable form, although the inhibition of TS remains its most well-defined and potent mechanism.[10]

Caption: Experimental workflow for assessing DNA damage and apoptosis.

Conclusion

3'-Deoxy-3'-fluoro-5-fluorouridine is a highly engineered antimetabolite that leverages the unique properties of fluorine to achieve potent and specific biochemical disruption. Its journey from a prodrug to an active inhibitor of thymidylate synthase illustrates a clear, logical pathway of cytotoxicity. By blocking the synthesis of essential DNA precursors, it induces a state of "thymineless death," leading to catastrophic DNA damage and the activation of apoptotic pathways. This focused mechanism, particularly effective in rapidly dividing cells, underscores its potential as a valuable agent in cancer chemotherapy. The detailed understanding of these affected biochemical pathways is paramount for researchers and drug development professionals seeking to optimize its clinical application and develop next-generation therapies.

References

- Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88. [Source: MedChemExpress, URL: https://www.medchemexpress.com/3-deoxy-3-fluoro-5-fluorouridine.html]

- Patsnap Synapse. What is the mechanism of 5-Fluorodeoxyuridine?. July 17, 2024. [Source: Patsnap Synapse, URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-5-fluorodeoxyuridine-j-240717-217]

- Wataya Y, Hiraoka O, Abe I, et al. Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5' -monophosphate. J Med Chem. 1990;33(5):1503-1509. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/2158913/]

- Sommadossi JP, Aubert C, Cano JP, Gouveia J, Ribaud P, Mathé G. Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans. Cancer Res. 1983 Feb;43(2):930-3. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/6216947/]

- Eyer L, Zouharova D, Nencka R, et al. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. 2018;62(11):e0114 широ-18. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6201082/]

- Tinterow MM, Wilson D, Lewis M, et al. The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells. Pharmaceuticals (Basel). 2010;3(4):1108-1123. [Source: NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3730032/]

- van Laar JA, van der Wilt CL, Pinedo HM, et al. Sensitivity of Human, Murine, and Rat Cells to 5-Fluorouracil and 5′-Deoxy-5-fluorouridine in Relation to Drug-metabolizing Enzymes. Cancer Research. 1993;53(19):4538-4543. [Source: AACR Journals, URL: https://aacrjournals.

- Malet-Martino MC, Martino R, Lopez A, et al. New approach to metabolism of 5'-deoxy-5-fluorouridine in humans with fluorine-19 NMR. Cancer Res. 1988 May 1;48(9):2409-13. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/3162817/]

- Shirasaka T. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers (Basel). 2010;2(3):1768-1798. [Source: MDPI, URL: https://www.mdpi.com/2072-6694/2/3/1768]

- ClinicalTrials.gov. 3'-Deoxy-3'-[18F] Fluorothymidine and Fludeoxyglucose F 18 PET Scans in Evaluating Response to Cetuximab, Cisplatin, and Radiation Therapy in Patients With Advanced Cancer of the Oropharynx, Larynx, or Hypopharynx. [Source: ClinicalTrials.gov, URL: https://clinicaltrials.gov/study/NCT00757549]

- Eyer L, Zouharova D, Nencka R, et al. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. 2018;62(11). [Source: ASM Journals, URL: https://journals.asm.org/doi/10.1128/AAC.01141-18]

- PharmGKB. Fluoropyrimidine Pathway, Pharmacokinetics. [Source: ClinPGx, URL: https://www.pharmgkb.

- Abele R, Aapro M, Lacave R, et al. Phase I clinical study with 5'-deoxy-5-fluorouridine, a new fluoropyrimidine derivative. Cancer Treat Rep. 1982 Jun;66(6):1307-13. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/6896472/]

- Longley DB, Harkin DP, Johnston PG. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. 2003;3(5):330-338. [Source: CALIS, URL: https://www.

- Dr.Oracle. What is the mechanism of action for 5-fluorouracil (5-FU)?. September 15, 2025. [Source: Dr.Oracle, URL: https://www.droracle.com/posts/5-fluorouracil-5-fu-mechanism-of-action]

- ResearchGate. Metabolic pathways of 5-fluorouracil. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Metabolic-pathways-of-5-fluorouracil-Cytotoxic-nucleotides-can-be-formed-by-three_fig2_221915444]